3-cyclopropyl-5-[(trifluoromethyl)sulfanyl]benzoic acid
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Overview
Description
3-Cyclopropyl-5-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound characterized by the presence of a cyclopropyl group, a trifluoromethylsulfanyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Trifluoromethylsulfanyl Group: This step often involves the use of trifluoromethylthiolating agents, such as trifluoromethylsulfenyl chloride, under controlled conditions.
Benzoic Acid Formation:
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol or other reduced forms.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Benzyl alcohol or other reduced derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-5-[(trifluoromethyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-cyclopropyl-5-[(trifluoromethyl)sulfanyl]benzoic acid exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the cyclopropyl group.
3-Cyclopropylbenzoic acid: Similar but does not contain the trifluoromethylsulfanyl group.
5-(Trifluoromethyl)sulfanylbenzoic acid: Lacks the cyclopropyl group but contains the trifluoromethylsulfanyl group.
Uniqueness: 3-Cyclopropyl-5-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the combination of the cyclopropyl group and the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3-cyclopropyl-5-(trifluoromethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2S/c12-11(13,14)17-9-4-7(6-1-2-6)3-8(5-9)10(15)16/h3-6H,1-2H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMJBAZEBZEYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)SC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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